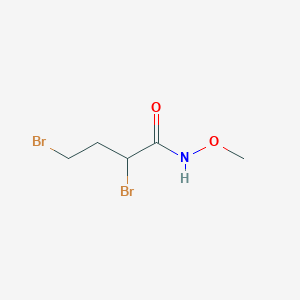

N-methoxy-2,4-dibromobutyric acid amide

Description

N-Methoxy-2,4-dibromobutyric acid amide is a brominated aliphatic amide characterized by a methoxy (-OCH₃) group attached to the nitrogen atom and bromine substituents at the 2- and 4-positions of the butyric acid backbone.

Properties

Molecular Formula |

C5H9Br2NO2 |

|---|---|

Molecular Weight |

274.94 g/mol |

IUPAC Name |

2,4-dibromo-N-methoxybutanamide |

InChI |

InChI=1S/C5H9Br2NO2/c1-10-8-5(9)4(7)2-3-6/h4H,2-3H2,1H3,(H,8,9) |

InChI Key |

DKKBXCWWCINKIW-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C(CCBr)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Brominated Amides

4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine () :

This compound contains a bromine atom on the central benzene ring and methoxy groups on the terminal phenyl rings. The bromine increases molecular weight (MW = 428.2 g/mol) and affects conjugation in the N-C-N skeleton. Compared to N-methoxy-2,4-dibromobutyric acid amide, the aromaticity of the benzamidine structure results in higher thermal stability and distinct electronic delocalization .- 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (): This brominated pyrimidine derivative exhibits a MW of 489.32 g/mol. Unlike the aliphatic backbone of the target compound, its aromatic system may confer stronger π-π stacking and UV absorption properties .

Methoxy-Substituted Amides

- The methoxy group stabilizes the conjugate base via resonance. In contrast, the target compound’s bromine substituents would likely reduce acidity compared to nitro groups but increase lipophilicity .

- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): This benzamide derivative has two methoxy groups and a nitro substituent. Its synthesis via acyl chloride activation (77% yield) mirrors common amide preparation methods .

pH-Sensitive Amides

- Maleic Acid Amide Derivatives (): These compounds degrade under acidic conditions due to cleavable amide bonds.

Pharmacologically Active Amides

- Carprofen Derivatives () :

Carpro-AM6 (MW = 377.6 g/mol) inhibits fatty acid amide hydrolase (FAAH) with an IC₅₀ < 1 µM. The target compound’s bromine substituents might similarly enhance binding to hydrophobic enzyme pockets, though its aliphatic chain could reduce rigidity compared to aromatic carprofen analogs .

Research Implications and Limitations

The absence of direct experimental data for N-methoxy-2,4-dibromobutyric acid amide necessitates reliance on structural analogs. Future studies should prioritize synthesizing this compound to evaluate its pKa, solubility, and biological activity. Comparisons with ’s pH-sensitive amides and ’s dual FAAH/COX inhibitors could guide therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.